molecular formula C20H20F2N8O B11930915 Cdk12-IN-4

Cdk12-IN-4

Cat. No.: B11930915
M. Wt: 426.4 g/mol
InChI Key: UXJVUCJEHIXDPU-UHFFFAOYSA-N
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Description

Cdk12-IN-4 is a small molecule inhibitor specifically targeting cyclin-dependent kinase 12 (CDK12). CDK12 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and maintaining genomic stability. Inhibition of CDK12 has been shown to have potential therapeutic applications, particularly in cancer treatment, due to its role in DNA damage response and transcription regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk12-IN-4 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Cdk12-IN-4 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

Cdk12-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Cdk12-IN-4 exerts its effects by binding to the ATP-binding pocket of CDK12, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of RNA polymerase II, leading to a disruption in transcription elongation and DNA damage response pathways. The molecular targets and pathways involved include the regulation of gene expression, mRNA splicing, and DNA repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cdk12-IN-4

This compound is unique due to its high selectivity for CDK12 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, this compound has shown promising results in preclinical studies, demonstrating its efficacy in inhibiting tumor growth and improving genomic stability .

Properties

Molecular Formula

C20H20F2N8O

Molecular Weight

426.4 g/mol

IUPAC Name

8-cyclopropyl-N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C20H20F2N8O/c21-13-3-4-14-17(16(13)22)26-15(25-14)10-23-19-28-20(29-5-7-31-8-6-29)27-18-12(11-1-2-11)9-24-30(18)19/h3-4,9,11H,1-2,5-8,10H2,(H,25,26)(H,23,27,28)

InChI Key

UXJVUCJEHIXDPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3N=C(N=C(N3N=C2)NCC4=NC5=C(N4)C=CC(=C5F)F)N6CCOCC6

Origin of Product

United States

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